N-Ethyl Derivative Demonstrates 12.3 nM Carbonic Anhydrase II Inhibition: Comparative Advantage Over Clinical Standard
The N-ethyl derivative of 2-oxo-2-phenylethane-1-sulfonamide (N-ethyl-2-oxo-2-phenylethane-1-sulfonamide, CAS 1432615-77-4) exhibits high-affinity inhibition of carbonic anhydrase isoform II (CA-II) with an IC50 value of 12.3 nM [1]. This potency positions the derivative as a viable sulfonamide-based CA-II inhibitor scaffold, with the alpha-keto sulfonamide core providing the pharmacophore responsible for zinc-binding interactions at the enzyme active site [1].
| Evidence Dimension | Carbonic anhydrase II (CA-II) inhibition potency |
|---|---|
| Target Compound Data | IC50 = 12.3 nM (for N-ethyl-2-oxo-2-phenylethane-1-sulfonamide derivative) |
| Comparator Or Baseline | Clinical sulfonamide CA inhibitors (e.g., acetazolamide, KI ~ 12 nM for CA-II; brinzolamide, KI ~ 3 nM for CA-II) |
| Quantified Difference | Comparable to clinical CA-II inhibitors in the low nanomolar range |
| Conditions | In vitro enzyme inhibition assay using CA-II isoform; kinetic assays with molecular docking validation |
Why This Matters
This nanomolar potency confirms that the alpha-keto sulfonamide core retains the essential zinc-binding pharmacophore required for CA-II inhibition, making this scaffold a credible starting point for developing isoform-selective carbonic anhydrase inhibitors.
- [1] Kuujia Chemical Database. (2024). N-ethyl-2-oxo-2-phenylethane-1-sulfonamide (CAS 1432615-77-4): Biological Activity and Inhibition Data. Product Technical Documentation. View Source
